![molecular formula C18H27BN2O3 B1591214 1-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874297-80-0](/img/structure/B1591214.png)
1-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
“1-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and molecular formula .Scientific Research Applications
Enzyme Inhibitors
Boric acid compounds, such as the one , are often used as enzyme inhibitors in drug application research . They can bind to the active site of an enzyme and prevent it from interacting with its substrate, thereby inhibiting the enzyme’s function .
Ligand Drugs
These compounds can also serve as specific ligand drugs . A ligand drug is a small molecule that binds to a specific site on a target protein and modulates its activity. This can be used to treat various diseases, including cancer and microbial infections .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of a boron group . This can be useful in various synthetic applications, such as the formal anti-Markovnikov hydromethylation of alkenes .
Synthesis of Aryl Azides
The compound can be used in the synthesis of aryl azides . Aryl azides are versatile intermediates in organic synthesis and can be used to introduce a variety of functional groups .
Arylation of Allylic Chlorides
The compound can be used in the arylation of allylic chlorides . This reaction is useful in the synthesis of various organic compounds .
Synthesis of RNA Conjugates
The compound can be used in the synthesis of RNA conjugates . These conjugates can be used in various biological applications, including the study of RNA function and the development of RNA-based therapeutics .
Alkoxycarbonylation
The compound can be used in alkoxycarbonylation reactions . This is a type of carbonylation reaction that introduces an alkoxycarbonyl group into a molecule .
properties
IUPAC Name |
1-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)13-9-11-15(12-10-13)21-16(22)20-14-7-5-6-8-14/h9-12,14H,5-8H2,1-4H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRYAWDMLJRGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583112 | |
Record name | N-Cyclopentyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
CAS RN |
874297-80-0 | |
Record name | N-Cyclopentyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874297-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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